molecular formula C10H12N2O3 B13008877 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone CAS No. 133659-66-2

1-(2-(Dimethylamino)-5-nitrophenyl)ethanone

Cat. No.: B13008877
CAS No.: 133659-66-2
M. Wt: 208.21 g/mol
InChI Key: HAULHUKZHBBGEM-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-5-nitrophenyl)ethanone is an organic compound with a complex structure that includes a dimethylamino group, a nitrophenyl group, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone typically involves the nitration of 2-(dimethylamino)acetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group, to form carboxylic acids or other oxidized derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Reduction: 1-(2-(Dimethylamino)-5-aminophenyl)ethanone.

    Oxidation: 1-(2-(Dimethylamino)-5-nitrophenyl)acetic acid.

    Substitution: Products depend on the nucleophile used, such as 1-(2-(Dimethylamino)-5-halophenyl)ethanone.

Scientific Research Applications

1-(2-(Dimethylamino)-5-nitrophenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The dimethylamino group may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules.

Comparison with Similar Compounds

    2-(Dimethylamino)ethanol: A related compound with similar functional groups but different structural arrangement.

    2-(Dimethylamino)ethoxyethanol: Another compound with a dimethylamino group and an ethoxy group, used in various industrial applications.

Uniqueness: 1-(2-(Dimethylamino)-5-nitrophenyl)ethanone is unique due to the presence of both a nitro group and a dimethylamino group on the same aromatic ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other related compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

133659-66-2

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

1-[2-(dimethylamino)-5-nitrophenyl]ethanone

InChI

InChI=1S/C10H12N2O3/c1-7(13)9-6-8(12(14)15)4-5-10(9)11(2)3/h4-6H,1-3H3

InChI Key

HAULHUKZHBBGEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N(C)C

Origin of Product

United States

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